Superior cAMP Inhibition Potency Compared to First-Generation Small Molecule RXFP1 Agonist ML290
RXFP1 receptor agonist-7 demonstrates a 22.4-fold higher potency (lower EC50) for inhibiting cAMP production in HEK293 cells stably expressing human RXFP1 compared to the first-in-class small molecule RXFP1 agonist ML290 [1][2]. While ML290 has been widely used as a tool compound, its relatively low potency (EC50 of 94 nM) limits its utility in certain assay formats and in vivo models where higher concentrations may be required, potentially leading to off-target effects or solubility issues. RXFP1 receptor agonist-7, with an EC50 of 4.2 nM, provides a more potent alternative for researchers requiring robust RXFP1 activation at lower compound concentrations.
| Evidence Dimension | RXFP1 agonist potency (cAMP inhibition) |
|---|---|
| Target Compound Data | EC50 = 4.2 nM |
| Comparator Or Baseline | ML290: EC50 = 94 nM |
| Quantified Difference | 22.4-fold higher potency (lower EC50) |
| Conditions | HEK293 cells stably expressing human RXFP1; cAMP production assay |
Why This Matters
Higher potency enables the use of lower compound concentrations, reducing the risk of off-target effects and improving the signal-to-noise ratio in cellular assays.
- [1] TargetMol. RXFP1 receptor agonist-7 (T81240) Product Datasheet. Accessed 2026. View Source
- [2] Kocan M, Sarwar M, Ang SY, Xiao J, Marugan JJ, Hossain MA, Wang C, Hutchinson DS, Samuel CS, Agoulnik AI, Bathgate RAD, Summers RJ. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1. Sci Rep. 2017;7(1):2968. View Source
